1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a benzyl(ethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol typically involves the reaction of cyclobutanone with benzyl(ethyl)amine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium borohydride (NaBH4) to facilitate the reduction process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the amino group play crucial roles in these interactions, facilitating binding to enzymes and receptors. This can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
- 1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol
- 1-{[Benzyl(propyl)amino]methyl}cyclobutan-1-ol
- 1-{[Benzyl(isopropyl)amino]methyl}cyclobutan-1-ol
Comparison: Compared to these similar compounds, 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group in the amino moiety can affect the compound’s steric and electronic properties, leading to distinct chemical and biological behaviors .
Properties
IUPAC Name |
1-[[benzyl(ethyl)amino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15(12-14(16)9-6-10-14)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERIGDABBGXYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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